molecular formula C14H12FN3O2 B3836688 N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4-nitroaniline CAS No. 41902-75-4

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4-nitroaniline

Cat. No.: B3836688
CAS No.: 41902-75-4
M. Wt: 273.26 g/mol
InChI Key: FKBMHUWSTMUHOA-MHWRWJLKSA-N
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Description

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4-nitroaniline is an organic compound characterized by the presence of a fluorophenyl group, an ethylideneamino linkage, and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4-nitroaniline typically involves the condensation of 4-fluoroacetophenone with 4-nitroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is conducted in large reactors. The product is isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amino derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkyl halides, under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorophenyl group.

Scientific Research Applications

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4-nitroaniline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4-nitroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4-nitroaniline is unique due to the combination of its fluorophenyl, ethylideneamino, and nitroaniline moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2/c1-10(11-2-4-12(15)5-3-11)16-17-13-6-8-14(9-7-13)18(19)20/h2-9,17H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBMHUWSTMUHOA-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501182531
Record name Ethanone, 1-(4-fluorophenyl)-, (4-nitrophenyl)hydrazone, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501182531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41902-75-4
Record name Ethanone, 1-(4-fluorophenyl)-, (4-nitrophenyl)hydrazone, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41902-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(4-fluorophenyl)-, (4-nitrophenyl)hydrazone, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501182531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4-nitroaniline
Reactant of Route 2
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N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4-nitroaniline

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